REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([C:14](O)=[O:15])[C:5]2[O:9][C:8]([CH3:11])([CH3:10])[C:7](=[O:12])[C:6]=2[CH:13]=1>O1CCCC1>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:14][OH:15])[C:5]2[O:9][C:8]([CH3:10])([CH3:11])[C:7](=[O:12])[C:6]=2[CH:13]=1
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Name
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5-chloro-2,2-dimethyl-3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid
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Quantity
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2.67 g
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Type
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reactant
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Smiles
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ClC=1C=C(C2=C(C(C(O2)(C)C)=O)C1)C(=O)O
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Name
|
|
Quantity
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56 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
|
|
Quantity
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11.1 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction was quenched with water and methanol
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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WASH
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Details
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The organic layer was washed with saturated sodium bicarbonate
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
|
Details
|
The crude compound was purified by flash column chromatography on silica gel with hexanes and EtOAc (50%)
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Name
|
|
Type
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product
|
Smiles
|
ClC=1C=C(C2=C(C(C(O2)(C)C)=O)C1)CO
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 278 mg | |
YIELD: CALCULATEDPERCENTYIELD | 11% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |